n-Pentylboronic acid

描述

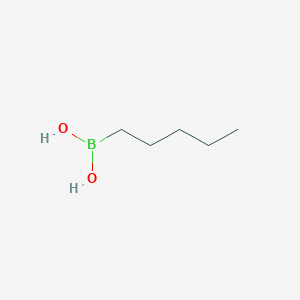

Pentyldihydroxyborane, also known as pentylboronic acid, is an organic boron compound with the molecular formula C5H13BO2. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is known for its unique chemical properties and is widely used in organic synthesis and various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Pentyldihydroxyborane can be synthesized through the reaction of pentanol with boron trioxide or boric acid under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 100-150°C. Another common method involves the hydroboration of pentene with diborane, followed by oxidation with hydrogen peroxide to yield pentyldihydroxyborane.

Industrial Production Methods: In industrial settings, pentyldihydroxyborane is often produced through the hydroboration of pentene using diborane as the boron source. This method is preferred due to its high yield and efficiency. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through distillation or recrystallization.

Types of Reactions:

Oxidation: Pentyldihydroxyborane can undergo oxidation reactions to form pentylboronic acid. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: This compound can be reduced to form pentylborane using reducing agents such as lithium aluminum hydride.

Substitution: Pentyldihydroxyborane can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups. For example, reaction with halogens can yield pentylhaloboranes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed:

Oxidation: Pentylboronic acid.

Reduction: Pentylborane.

Substitution: Pentylhaloboranes and other substituted boranes.

科学研究应用

Chemical Properties and Reactivity

n-Pentylboronic acid features a pentyl group attached to a boronic acid moiety, allowing it to engage in reversible covalent bonding with diols and sugars. This property is crucial for its applications in drug delivery systems and biosensors.

Drug Delivery Systems

This compound has been utilized in developing advanced drug delivery systems due to its ability to form stable complexes with biomolecules. Notable applications include:

- Nanoparticle Formulations : this compound has been incorporated into nanoparticles for targeted drug delivery, particularly in cancer therapy. For instance, studies have shown that nanoparticles modified with boronic acids can selectively bind to sialic acids on cancer cell surfaces, enhancing cellular uptake and therapeutic efficacy .

- Hydrogels : Research indicates that hydrogels containing this compound can respond to glucose levels, making them suitable for controlled insulin delivery systems. These hydrogels release insulin in response to elevated glucose concentrations, demonstrating potential for diabetes management .

Cancer Therapy

The targeting ability of this compound derivatives has been explored in cancer treatment:

- Gene Delivery : Studies have demonstrated that this compound-modified vectors can deliver genetic material specifically to cancer cells. For example, research showed that these vectors could effectively deliver mRNA for tumor suppressor genes, leading to reduced tumor growth .

- Combination Therapies : this compound has been used in combination with other therapeutic agents to enhance anticancer effects. For instance, formulations combining this compound with chemotherapeutic drugs have shown increased cytotoxicity against various cancer cell lines .

Sensing Technologies

This compound's ability to interact with sugars makes it a candidate for developing biosensors:

- Glucose Sensors : The compound has been integrated into sensor platforms for real-time glucose monitoring. Its reversible binding properties allow for accurate detection of glucose levels in biological samples .

Polymer Chemistry

This compound is also utilized in synthesizing functionalized polymers:

- Smart Polymers : Polymers containing this compound exhibit pH-sensitive properties, enabling them to release drugs in response to changes in the environment, such as the acidic conditions found in tumor microenvironments .

Case Studies

作用机制

The mechanism of action of pentyldihydroxyborane involves its ability to form stable complexes with various biomolecules. It can interact with hydroxyl and amino groups, forming boronate esters and amides. These interactions are crucial in its role as a reagent in organic synthesis and in the development of fluorescent probes. The molecular targets and pathways involved include enzymes and receptors that contain hydroxyl or amino functional groups.

相似化合物的比较

Pentyldihydroxyborane is unique among boron compounds due to its specific structure and reactivity. Similar compounds include:

Methylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

Phenylboronic acid: Known for its applications in the development of sensors and as a building block in organic synthesis.

Butylboronic acid: Similar in structure but with different reactivity and applications.

Compared to these compounds, pentyldihydroxyborane offers unique advantages in terms of its solubility, reactivity, and versatility in various chemical reactions and applications.

生物活性

n-Pentylboronic acid (n-PBA) is a member of the boronic acid family, which has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a pentyl group attached to a boronic acid functional group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in biochemical applications, including drug delivery systems and molecular sensors.

The biological activity of this compound primarily involves its interaction with cellular components through the formation of complexes with cis-diols present on glycoproteins and other biomolecules. This interaction can disrupt normal cellular functions, particularly in cancer cells.

- Binding Affinity : n-PBA exhibits a high binding affinity for sialic acids on cell surfaces, which are often overexpressed in cancer cells. This specificity can be exploited for targeted drug delivery and therapeutic interventions.

Effects on Cancer Cells

Research indicates that this compound has significant antiproliferative effects on various cancer cell lines. Below are some key findings:

Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines

Case Studies

- Inhibition of Migration : A study demonstrated that this compound significantly inhibits the migration of DU-145 prostate cancer cells at concentrations as low as 1 µM, while not affecting non-tumorigenic cells. This selectivity suggests its potential as a therapeutic agent targeting metastatic properties without harming normal tissues .

- Apoptosis Induction : In A2780 ovarian cancer cells, this compound was found to induce apoptosis characterized by caspase-3 activation and cell cycle arrest at the G2/M phase. These findings indicate that n-PBA may serve as a candidate for further development as an anticancer agent .

- Cell Adhesion Disruption : Research has shown that treatment with this compound disrupts cell adhesion in HeLa cells by interfering with the binding of glycoproteins essential for maintaining cellular integrity. This disruption can lead to increased cell detachment and potential metastasis .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise in several therapeutic areas:

- Targeted Drug Delivery : The ability of n-PBA to selectively bind to cancer cell markers can be harnessed to develop targeted drug delivery systems that minimize side effects associated with conventional chemotherapy.

- Cancer Treatment : As an antiproliferative agent, this compound could be integrated into treatment regimens for various cancers, particularly those characterized by high expression of sialic acids.

- Biomolecular Sensing : Its binding properties make this compound suitable for developing biosensors that detect specific biomolecules in clinical diagnostics.

化学反应分析

Suzuki-Miyaura Cross-Coupling

Alkylboronic acids like n-pentylboronic acid participate in Suzuki-Miyaura reactions, forming C–C bonds with aryl/alkenyl halides or triflates in the presence of a palladium catalyst and base .

Example Reaction:

- Key Parameters (derived from phenylboronic acid studies ):

Substrate (X) Catalyst System Yield Range Aryl bromides Pd(PPh₃)₄, K₂CO₃ 70–95% Alkenyl chlorides Pd(OAc)₂, SPhos 60–85%

Mechanistic Insight:

- Oxidative addition of Pd⁰ to Ar–X forms PdII intermediates.

- Transmetalation occurs via base-activated boronate species .

Oxidation Reactions

Alkylboronic acids oxidize in the presence of reactive oxygen species (e.g., H₂O₂), forming alcohols or ketones . For n-pentylboronic acid:Kinetic Data (analogous to phenylboronic acid ):

- Rate Constants : pH-dependent, peaking near the boronic acid’s pKa (~8–10 for alkylboronic acids).

- Activation Energy : Lower for tetrahedral boronate intermediates compared to trigonal forms .

Esterification and Complexation

n-Pentylboronic acid forms esters with diols (e.g., carbohydrates) via reversible boronate ester formation :Affinity Trends (from phenylboronic acid studies ):

| Diol Structure | Binding Constant (K<sub>a</sub>, M⁻¹) |

|---|---|

| 1,2-Diols (e.g., glucose) | 10²–10³ |

| 1,3-Diols (e.g., fructose) | 10³–10⁴ |

Applications :

Halodeboronation

Alkylboronic acids undergo halodeboronation with aqueous halogens (X₂), yielding alkyl halides :Efficiency :

Protonolysis and Hydrolysis

n-Pentylboronic acid reacts with protic acids (e.g., HCl) or water to form alkanes or alcohols :Conditions :

属性

IUPAC Name |

pentylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPXVJNCQKYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326166 | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4737-50-2 | |

| Record name | B-Pentylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4737-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTANEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。